2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(m-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(m-tolyl)acetamide: is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound has a benzo-fused triazole ring and an acetamide group attached to a tolyl (methylphenyl) moiety. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(m-tolyl)acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using a “click” reaction, which involves the cycloaddition of an azide and an alkyne. This reaction is highly efficient and can be carried out under mild conditions.
Attachment of the Acetamide Group: The acetamide group can be introduced by reacting the triazole derivative with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base like pyridine.
Introduction of the Tolyl Group: The tolyl group can be introduced through a substitution reaction, where the triazole-acetamide intermediate is reacted with a tolyl halide (e.g., m-tolyl chloride) in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated reactors and optimized reaction conditions to ensure consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tolyl group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide or tolyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(m-tolyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, with some derivatives showing inhibitory activities against cancer cell lines.
Material Science: Triazole derivatives are used in the development of organic field-effect transistors (OFETs) due to their semiconducting properties.
Agriculture: Triazole compounds are explored for their fungicidal and herbicidal activities, contributing to crop protection.
Mechanism of Action
The mechanism of action of 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(m-tolyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cell proliferation and apoptosis, leading to its potential anticancer effects.
Pathways Involved: The compound can modulate signaling pathways related to oxidative stress, inflammation, and cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
2-(2H-1,2,3-triazol-2-yl)benzoic acid: Another triazole derivative with similar structural features but different functional groups.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: A triazole compound with a different substitution pattern on the benzene ring.
2,6-bis(1,2,3-triazol-4-yl)pyridine: A terdentate ligand used in coordination chemistry.
Uniqueness
2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(m-tolyl)acetamide is unique due to its specific combination of a benzo-fused triazole ring, an acetamide group, and a tolyl moiety
Properties
CAS No. |
306290-42-6 |
---|---|
Molecular Formula |
C15H14N4O |
Molecular Weight |
266.30 g/mol |
IUPAC Name |
2-(benzotriazol-1-yl)-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C15H14N4O/c1-11-5-4-6-12(9-11)16-15(20)10-19-14-8-3-2-7-13(14)17-18-19/h2-9H,10H2,1H3,(H,16,20) |
InChI Key |
GCADHEHQOHYNNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3N=N2 |
solubility |
3.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.